molecular formula C20H13Cl2N3O3 B3035019 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole CAS No. 282523-42-6

1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

Cat. No. B3035019
CAS RN: 282523-42-6
M. Wt: 414.2 g/mol
InChI Key: RCFHYKYZDFIACM-UHFFFAOYSA-N
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Description

The compound 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole is a derivative of benzimidazole, a heterocyclic compound consisting of fused benzene and imidazole rings. Benzimidazole derivatives are known for their wide range of biological activities, including antimicrobial, anticancer, and antihypertensive properties. The presence of chloro and nitro substituents on the benzimidazole core structure can significantly influence the compound's reactivity and biological activity .

Synthesis Analysis

The synthesis of benzimidazole derivatives typically involves the condensation of o-phenylenediamine with substituted aromatic aldehydes. In the case of N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives, the synthesis can be carried out using sodium metabisulfite as an oxidative reagent, followed by a reaction with substituted halides in the presence of potassium carbonate. Microwave irradiation has been shown to enhance the yields of these reactions, producing the desired compounds in moderate to excellent yields .

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives, including the chloro and nitro substituted ones, can be elucidated using spectroscopic methods such as infrared (IR) spectroscopy, nuclear magnetic resonance (NMR), and mass spectrometry. X-ray crystallography provides detailed insights into the arrangement of atoms within the crystal lattice, which is crucial for understanding the compound's reactivity and interaction with biological targets .

Chemical Reactions Analysis

Benzimidazole derivatives can undergo various chemical reactions, including nucleophilic substitution. For instance, 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole has been reported to react with pyridine without the need for an additional base. The reactivity of these compounds can be influenced by the substituents on the benzimidazole ring, which can affect the electron density and steric hindrance around the reactive centers .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzimidazole derivatives, such as melting point, solubility, and acidity, are affected by the substituents on the benzene ring. For example, the presence of a methyl group can decrease solubility and acidity, while chloro and nitro groups can increase these properties. These properties are important for the compound's biological activity and its potential as a pharmaceutical agent .

Scientific Research Applications

  • Antimicrobial and Anticancer Properties : A study by Pham et al. (2022) on benzimidazole derivatives, including compounds structurally similar to 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole, found potent antibacterial compounds effective against MSSA and MRSA. These compounds also showed promising results in killing various cancer cells, with low μM IC50 values (Pham et al., 2022).

  • Molecular Structure and Hydrogen Bonding : The molecular structure of 1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole was analyzed by Yang et al. (2007). They found specific dihedral angles and hydrogen bonds that contribute to the molecule's stability and potential interactions (Yang et al., 2007).

  • Antibacterial and Antifungal Activities : Vlaović et al. (1992) synthesized various benzimidazole derivatives and tested their antimicrobial activities. They observed general structure-activity relationships in these compounds (Vlaović et al., 1992).

  • Density Functional Studies : Zhao et al. (2007) conducted density functional theory (DFT) studies on 1H-benzimidazoles, providing insights into the optimized geometries and potential ligand activities of these compounds (Zhao et al., 2007).

  • Antihypertensive Activity : Sharma et al. (2010) synthesized benzimidazole derivatives with potential as antihypertensive agents. Their research highlighted the significant activity of these compounds in reducing blood pressure (Sharma et al., 2010).

properties

IUPAC Name

2-(4-chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitrobenzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13Cl2N3O3/c21-15-5-1-13(2-6-15)12-28-24-19-11-17(25(26)27)9-10-18(19)23-20(24)14-3-7-16(22)8-4-14/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCFHYKYZDFIACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CON2C3=C(C=CC(=C3)[N+](=O)[O-])N=C2C4=CC=C(C=C4)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801151072
Record name 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(4-chlorobenzyl)oxy]-2-(4-chlorophenyl)-6-nitro-1H-1,3-benzimidazole

CAS RN

282523-42-6
Record name 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=282523-42-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Chlorophenyl)-1-[(4-chlorophenyl)methoxy]-6-nitro-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801151072
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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